molecular formula C19H22FN5O2 B10982239 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10982239
M. Wt: 371.4 g/mol
InChI Key: UIJOBPCRUCZXMI-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product .

Chemical Reactions Analysis

4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical agent due to its biological activity. In medicine, it is being investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their biological activity and therapeutic applications.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-15-4-6-17(7-5-15)24-9-11-25(12-10-24)19(27)23-14-18(26)22-13-16-3-1-2-8-21-16/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

UIJOBPCRUCZXMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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